3,5-dichloro-2-phenyl-4H-pyran-4-one
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Overview
Description
3,5-Dichloro-2-phenyl-4H-pyran-4-one is a chemical compound with the molecular formula C11H6Cl2O2 and a molecular weight of 241.075 g/mol . This compound belongs to the class of pyranones, which are six-membered oxygen-containing heterocycles. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-phenyl-4H-pyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with phenylacetic acid in the presence of a base, such as sodium hydroxide, followed by cyclization to form the pyranone ring . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-phenyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyranones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropyranones .
Scientific Research Applications
3,5-Dichloro-2-phenyl-4H-pyran-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-phenyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects . Molecular docking studies have shown that the pyranone ring can form effective interactions with target proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: Known for its antioxidant properties and formed during the Maillard reaction.
2-Amino-4H-pyran-3-carbonitrile derivatives: Noted for their pharmacological properties and used in drug discovery.
Uniqueness
3,5-Dichloro-2-phenyl-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and a phenyl group enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
52814-30-9 |
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Molecular Formula |
C11H6Cl2O2 |
Molecular Weight |
241.07 g/mol |
IUPAC Name |
3,5-dichloro-2-phenylpyran-4-one |
InChI |
InChI=1S/C11H6Cl2O2/c12-8-6-15-11(9(13)10(8)14)7-4-2-1-3-5-7/h1-6H |
InChI Key |
UOVRKAVJUFQBMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=CO2)Cl)Cl |
Origin of Product |
United States |
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